molecular formula C24H29N7O B12105150 2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol

2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol

Cat. No.: B12105150
M. Wt: 431.5 g/mol
InChI Key: UJDUYGXNYHTXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol involves several steps. One common method involves the reaction of 3-pyridin-2-ylbenzylamine with 9-isopropyl-6-chloropurine under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-amino-1-butanol to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and cyclin-A2, which are involved in cell cycle regulation . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[[9-propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-7-9-18(12-17)20-10-5-6-11-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDUYGXNYHTXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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